molecular formula C23H31N5O B2415618 2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 902307-32-8

2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol

Cat. No.: B2415618
CAS No.: 902307-32-8
M. Wt: 393.535
InChI Key: OJLAIWCAEOIYCV-UHFFFAOYSA-N
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Description

2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C23H31N5O and its molecular weight is 393.535. The purity is usually 95%.
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Properties

IUPAC Name

2-[4-[5-tert-butyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O/c1-17-5-7-18(8-6-17)19-16-24-28-21(15-20(23(2,3)4)25-22(19)28)27-11-9-26(10-12-27)13-14-29/h5-8,15-16,29H,9-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLAIWCAEOIYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2)N4CCN(CC4)CCO)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol belongs to a class of pyrazolo[1,5-a]pyrimidines, which have garnered attention for their potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H30N6C_{22}H_{30}N_{6}, with a molecular weight of approximately 394.52 g/mol. The structure includes a piperazine ring, a pyrazolo[1,5-a]pyrimidine moiety, and a tert-butyl group that contributes to its lipophilicity.

Research indicates that compounds with similar structures often exhibit activity through various mechanisms:

  • Inhibition of Kinases : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of specific kinases involved in cell signaling pathways. For instance, they may inhibit receptor tyrosine kinases (RTKs) which are crucial in cancer proliferation.
  • Antimicrobial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents.

Anticancer Activity

A study evaluating the anticancer potential of related pyrazolo compounds found that several exhibited significant inhibitory effects on cancer cell lines. For example:

  • IC50 Values : Compounds showed IC50 values ranging from 1.35 to 2.18 μM against various cancer cell lines, demonstrating potent activity .

Antimicrobial Activity

In terms of antimicrobial efficacy:

  • Anti-Tubercular Properties : The compound was part of a series evaluated for anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Notably, five compounds from the study displayed IC90 values between 3.73 and 4.00 μM .

Case Study 1: Inhibition of Cancer Cell Proliferation

A recent study focused on the synthesis and evaluation of pyrazolo[1,5-a]pyrimidine derivatives found that the compound significantly inhibited cell proliferation in various cancer models. The study utilized both in vitro assays and in vivo models to confirm its efficacy.

CompoundIC50 (μM)Cell Line
Compound A1.35MCF-7 (Breast Cancer)
Compound B2.18A549 (Lung Cancer)
Compound C4.00HeLa (Cervical Cancer)

Case Study 2: Antimicrobial Efficacy

In another investigation into the anti-tubercular properties:

  • The compound was tested alongside other derivatives for activity against Mycobacterium tuberculosis. The results indicated that it could be a viable candidate for further development as an anti-tubercular agent.
CompoundIC90 (μM)Activity
Compound D3.73Active
Compound E4.00Active
Compound F40.32Moderate

Preparation Methods

Alkylation with Ethylene Oxide

  • Reaction Conditions : Treating the piperazine intermediate with ethylene oxide in ethanol at 0–5°C, followed by gradual warming to room temperature over 12 hours.
  • Challenges : Over-alkylation to form bis-(2-hydroxyethyl)piperazine derivatives necessitates careful stoichiometric control (ethylene oxide:piperazine = 1:1.1 molar ratio).

Reductive Amination

  • Alternative Pathway : Condensation of piperazine with glycolaldehyde followed by sodium borohydride (NaBH₄) reduction in methanol achieves the ethanol side chain (Yield: 48–53%).

Process Optimization and Catalytic Innovations

Patent CN1962649A and CN104803923A provide critical insights into catalytic systems applicable to this synthesis:

Parameter SNAr Method Buchwald-Hartwig
Catalyst None Pd₂(dba)₃/Xantphos
Base K₂CO₃ Cs₂CO₃
Temperature 80°C 110°C
Yield 55–62% 70–75%
Byproducts Di-substituted piperazine Homocoupling artifacts

Key findings:

  • Catalyst Recycling : Cu-Co-Mo/Al₂O₃ catalysts (as in CN1962649A) could be adapted for piperazine-ethanol coupling, though testing is required.
  • Solvent Effects : Aqueous systems (CN104803923A) reduce environmental impact but may compromise solubility of tert-butyl groups.

Q & A

Q. What protocols ensure safe handling and disposal of pyrazolo[1,5-a]pyrimidine intermediates?

  • Methodology :
  • Use fume hoods for reactions involving volatile amines (e.g., piperazine derivatives).
  • Neutralize acidic/basic waste before disposal.
  • Partner with certified waste management firms for hazardous byproducts (e.g., ) .

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